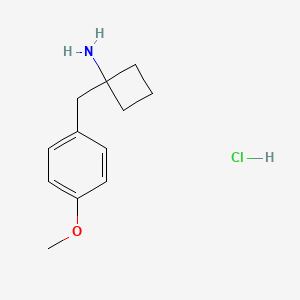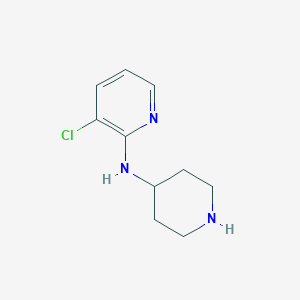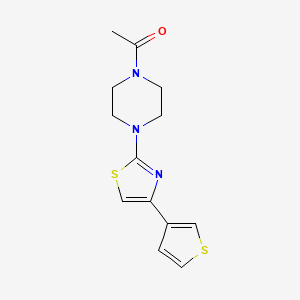
1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves eco-friendly, microwave-assisted methods and conventional synthesis techniques. An efficient microwave-assisted synthesis route for related compounds utilizes click cyclocondensation, optimized catalysts, and regioselective isomer formation. Such processes highlight the acceleration of reactions and the eco-friendly nature of modern synthesis methods (Said et al., 2020).
Molecular Structure Analysis
X-ray diffraction and Hirshfeld Surface Analysis (HAS) are critical in understanding the molecular structure of synthesized compounds. The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring, with HAS showing clear agreement with XRD analysis, providing insight into the molecular arrangements and intermolecular interactions (Said et al., 2020).
Chemical Reactions and Properties
Electrochemical synthesis methods highlight the versatility of related compounds in undergoing chemical transformations. Electrochemical oxidation in the presence of nucleophiles leads to new arylthiobenzazoles, demonstrating the compounds' reactivity and potential for forming complex molecules through electrochemically induced reactions (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of similar compounds, such as thermal stability and crystal structure, are thoroughly analyzed using techniques like TGA, DSC, and single crystal XRD. These studies provide a comprehensive understanding of the compounds' stability and structural integrity under various conditions (Govindhan et al., 2017).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds include studies on their reactivity, bonding patterns, and interaction with other molecules. For example, the N-alkoxy-substituted thiazole derivatives display specific hydrogen bonding patterns, contributing to their chemical behavior and potential interactions in biological systems (Balderson et al., 2007).
科学的研究の応用
Pharmacokinetics and Metabolism
Disposition and Metabolism of SB-649868 : This study investigated the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist potentially relevant to the pharmacokinetics of structurally related compounds like 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone. The research found that SB-649868 was extensively metabolized, with principal elimination via feces and minor urinary excretion, indicating the compound's metabolic pathways and excretion patterns that could be relevant for related molecules (Renzulli et al., 2011).
Novel Psychoactive Substances
Prevalence of New Psychoactive Substances : A retrospective study in hair samples aimed to provide insight into the changing patterns of designer drugs, including piperazine derivatives. This research highlights the growing challenge of new psychoactive substances (NPS) in the drug scene, which may include compounds with structural similarities to this compound. The study emphasizes the need for awareness and screening for such substances (Rust et al., 2012).
Novel Antipsychotic Potential
Anxiolytic-like Effects of Novel Compounds : Research on novel compounds with anxiolytic-like effects investigated their pharmacological properties, potentially offering insights into the therapeutic applications of structurally related compounds like this compound. Such studies contribute to understanding the mechanism of action and potential therapeutic uses of new chemical entities in treating anxiety and mood disorders (Brito et al., 2017).
Drug Development and Clinical Applications
Metabolism and Disposition of BMS-690514 : This research provides detailed insights into the metabolism and disposition of BMS-690514, an inhibitor with relevance to the study of similar compounds like this compound. Understanding the metabolic pathways, absorption, and excretion of such compounds is crucial for drug development and therapeutic application (Christopher et al., 2010).
将来の方向性
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis, characterization, and biological activity evaluation of “1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone” and its derivatives.
作用機序
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
特性
IUPAC Name |
1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-10(17)15-3-5-16(6-4-15)13-14-12(9-19-13)11-2-7-18-8-11/h2,7-9H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYGBRRMYPGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)

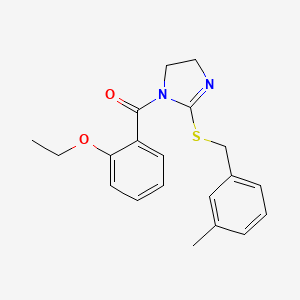
![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
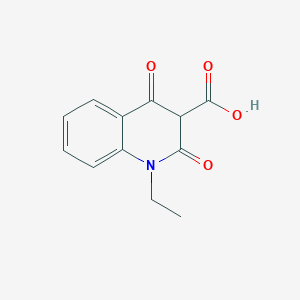
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)
